molecular formula C45H52ClN5O6S B13433508 Mcl1-IN-26

Mcl1-IN-26

Cat. No.: B13433508
M. Wt: 826.4 g/mol
InChI Key: QEHQHBCVCNHRGD-ACAHZSEHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mcl1-IN-26 is a small molecule inhibitor that targets the myeloid cell leukemia 1 (MCL-1) protein, which is an anti-apoptotic member of the BCL-2 family. MCL-1 plays a crucial role in cell survival by inhibiting apoptosis, making it a significant target in cancer therapy. Overexpression of MCL-1 is frequently observed in various cancers, contributing to tumorigenesis, poor prognosis, and drug resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mcl1-IN-26 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Mcl1-IN-26 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .

Scientific Research Applications

Mcl1-IN-26 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Mcl1-IN-26 exerts its effects by binding to the BH3-binding groove of the MCL-1 protein, thereby preventing the interaction between MCL-1 and pro-apoptotic proteins such as BAX and BAK. This inhibition leads to the activation of the intrinsic apoptotic pathway, resulting in mitochondrial outer membrane permeabilization, release of cytochrome c, and activation of caspases, ultimately leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mcl1-IN-26 is unique in its high selectivity and potency for MCL-1 compared to other inhibitors. Its ability to specifically target MCL-1 without affecting other BCL-2 family proteins makes it a promising candidate for cancer therapy, particularly in tumors that are highly dependent on MCL-1 for survival .

Properties

Molecular Formula

C45H52ClN5O6S

Molecular Weight

826.4 g/mol

IUPAC Name

(1S,13R)-13-[[4-chloro-3-(2-phenylethyl)phenyl]methyl]-10-methyl-5-[(4-methylsulfonylphenyl)methyl]-2,6,10,14,17-pentazatricyclo[15.8.1.018,23]hexacosa-18,20,22-triene-3,11,15,26-tetrone

InChI

InChI=1S/C45H52ClN5O6S/c1-50-24-8-23-47-36(26-32-14-19-38(20-15-32)58(2,56)57)28-42(52)49-40-22-18-34-11-6-7-12-41(34)51(45(40)55)30-43(53)48-37(29-44(50)54)27-33-16-21-39(46)35(25-33)17-13-31-9-4-3-5-10-31/h3-7,9-12,14-16,19-21,25,36-37,40,47H,8,13,17-18,22-24,26-30H2,1-2H3,(H,48,53)(H,49,52)/t36?,37-,40+/m1/s1

InChI Key

QEHQHBCVCNHRGD-ACAHZSEHSA-N

Isomeric SMILES

CN1CCCNC(CC(=O)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)N[C@@H](CC1=O)CC4=CC(=C(C=C4)Cl)CCC5=CC=CC=C5)CC6=CC=C(C=C6)S(=O)(=O)C

Canonical SMILES

CN1CCCNC(CC(=O)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)NC(CC1=O)CC4=CC(=C(C=C4)Cl)CCC5=CC=CC=C5)CC6=CC=C(C=C6)S(=O)(=O)C

Origin of Product

United States

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